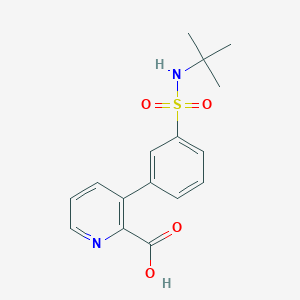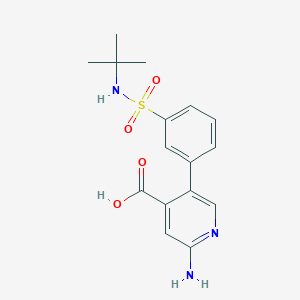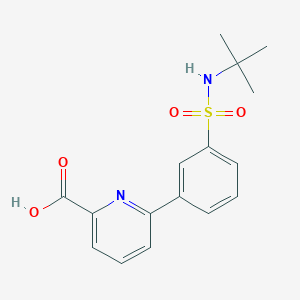
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-t-Butylsulfamoylphenyl)nicotinic acid (5-BTBPA) is an organic compound belonging to the family of nicotinic acids. It is an important intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. The compound has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology.
科学的研究の応用
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology. In medicinal chemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. In drug delivery, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be used as a carrier molecule to deliver drugs to target cells. In biochemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate enzyme activity and regulate gene expression. In physiology, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of neurotransmitters, hormones, and other signaling molecules.
作用機序
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are found in the brain, heart, and other organs. It is thought to modulate the activity of neurotransmitters, hormones, and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In the brain, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of neurotransmitters and hormones, which can have an effect on mood, behavior, and cognition. In the heart, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of calcium channels, which can have an effect on cardiac function. In the liver, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of enzymes involved in drug metabolism, which can have an effect on the efficacy of drugs.
実験室実験の利点と制限
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. It is also relatively non-toxic, which makes it safe to use in laboratory experiments. However, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% also has some limitations. It is not very soluble in organic solvents, which can make it difficult to purify. It is also not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
将来の方向性
The potential future directions for 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and drug delivery. Additionally, further research into the synthesis of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers may lead to more efficient and cost-effective methods of production. Finally, further research into the safety and toxicity of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% may lead to its use in more applications.
合成法
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-t-butylsulfamoylphenol with nicotinic acid in aqueous solution. This reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction produces a mixture of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers, which can then be separated by column chromatography.
特性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-11(5-7-14)12-8-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJGFBXBQXWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)












